molecular formula C22H12 B589106 Indeno[1,2,3-cd]pyrene-d12 CAS No. 203578-33-0

Indeno[1,2,3-cd]pyrene-d12

Cat. No. B589106
CAS RN: 203578-33-0
M. Wt: 288.411
InChI Key: SXQBHARYMNFBPS-AQZSQYOVSA-N
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Description

Indeno[1,2,3-cd]pyrene-d12 is a yellowish, aromatic hydrocarbon consisting of six fused rings . It is a labelled analogue of Indeno[1,2,3-cd]pyrene, a polycyclic aromatic hydrocarbon (PAH) and a known carcinogen . It is primarily found in certain foods, gasoline and diesel exhaust, cigarette smoke, coal tar and coal tar pitch, soot and petroleum asphalt .


Synthesis Analysis

Indeno[1,2,3-cd]pyrene and its analogs can be prepared by Pd-catalyzed cross-coupling reactions and acid-mediated cycloisomerization .


Molecular Structure Analysis

The molecular formula of this compound is C22H12 . The structure can be described as a combination of an indeno molecule and a pyrene molecule with a fluoranthene network .


Chemical Reactions Analysis

Indeno[1,2,3-cd]pyrene can undergo reaction with bromine or fluorine to form 12-bromoindeno[1,2,3-cd]pyrene and 2-fluoroindeno[1,2,3-cd]pyrene respectively .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 288.4 g/mol . It is insoluble in water .

Scientific Research Applications

Chemical and Environmental Properties

Indeno[1,2,3-cd]pyrene is a yellowish aromatic hydrocarbon consisting of six fused rings, produced by the incomplete combustion of organic matter. Found in various environmental sources like certain foods, gasoline and diesel exhaust, cigarette smoke, coal tar, soot, and petroleum asphalt, it is primarily used for research purposes due to its carcinogenic potential (Montgomery, 2007).

Advances in Synthetic Chemistry

A versatile new synthetic route for the production of indeno-polycyclic aromatic hydrocarbons, including indeno[1,2,3-cd]pyrene, has been developed. This method involves acylation adjacent to a ring junction followed by Flash Vacuum Pyrolysis (FVP), providing a significant contribution to the field of synthetic organic chemistry (Preda & Scott, 2001).

Environmental Degradation and Remediation

Biodegradation in Wetlands

Research has demonstrated the enhanced biodegradation of indeno[1,2,3-cd]pyrene using immobilized microorganisms in estuarine reed wetlands. This study highlights the potential of plant-microbe remediation techniques in wetlands for the removal of high molecular weight PAHs, showcasing the symbiotic relationship between plants and PAH-degrading bacteria (Huang et al., 2015).

Metabolic Transformation and Toxicity Studies

The metabolic transformation of indeno[1,2,3-cd]pyrene by a porphyrin/peroxynitrite biomimetic system has been studied, identifying key metabolites and their roles in enhancing mutagenicity. This research provides insight into the metabolic pathways and potential toxicities of PAHs, contributing to our understanding of environmental and health risks associated with exposure (Luo et al., 2014).

Mechanism of Action

Indeno[1,2,3-cd]pyrene is a ligand-activated transcriptional activator. It binds to the XRE promoter region of genes it activates. It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene). It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .

Safety and Hazards

Indeno[1,2,3-cd]pyrene-d12 may be harmful if inhaled, in contact with skin, or if swallowed. It may cause respiratory irritation, moderate skin irritation, and eye irritation . It is a known carcinogen .

Future Directions

As a polycyclic aromatic hydrocarbon (PAH), Indeno[1,2,3-cd]pyrene-d12 is of interest in studies of environmental exposure and air pollution. Many compounds of this class are formed when burning coal, oil, gas, wood, household waste, and tobacco, and can bind to or form small particles in the air . Future research may focus on understanding the formation and impact of such compounds in various environments.

properties

IUPAC Name

3,4,5,6,9,10,12,13,15,16,17,22-dodecadeuteriohexacyclo[16.3.1.02,7.08,21.011,20.014,19]docosa-1(22),2,4,6,8(21),9,11(20),12,14(19),15,17-undecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12/c1-2-7-17-16(6-1)18-11-10-14-9-8-13-4-3-5-15-12-19(17)22(18)21(14)20(13)15/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQBHARYMNFBPS-AQZSQYOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C2=CC5=CC=CC6=C5C4=C(C=C6)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C3=C4C2=C(C5=C(C(=C(C6=C5C4=C(C(=C6[2H])[2H])C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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